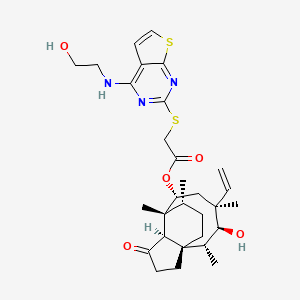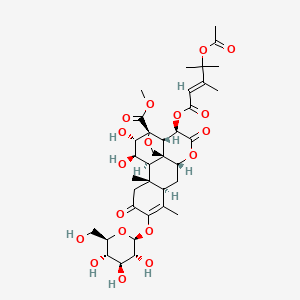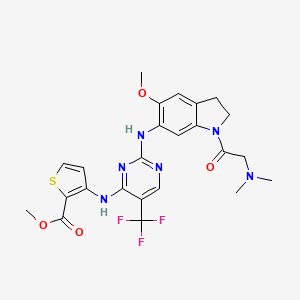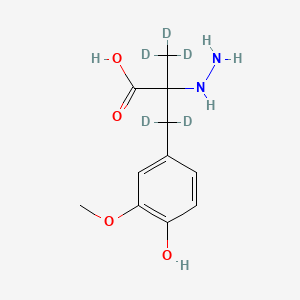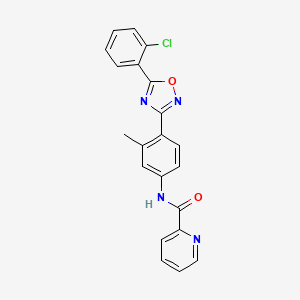
Luseogliflozin (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luseogliflozin (hydrate) is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It is a second-generation sodium-glucose co-transporter 2 (SGLT2) inhibitor, which works by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine. This mechanism helps in lowering blood glucose levels in patients with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Luseogliflozin (hydrate) involves multiple steps, starting with the preparation of key intermediatesThe final steps involve the addition of hydroxyl groups to form the hydrate .
Industrial Production Methods: Industrial production of Luseogliflozin (hydrate) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, including temperature control, solvent selection, and purification techniques. The final product is formulated into oral tablets containing 2.5 mg or 5 mg of Luseogliflozin .
Chemical Reactions Analysis
Types of Reactions: Luseogliflozin (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of Luseogliflozin (hydrate) include phenyl ethers, thiane derivatives, and hydroxylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include the final Luseogliflozin (hydrate) compound and its intermediates. These intermediates are crucial for the stepwise synthesis of the final product .
Scientific Research Applications
Luseogliflozin (hydrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Luseogliflozin (hydrate) is used as a model compound for studying SGLT2 inhibitors. Researchers investigate its chemical properties, stability, and reactivity to develop new and improved SGLT2 inhibitors .
Biology: In biological research, Luseogliflozin (hydrate) is used to study glucose metabolism and its effects on cellular processes. It helps in understanding the role of SGLT2 in glucose homeostasis and its potential therapeutic applications .
Medicine: In medicine, Luseogliflozin (hydrate) is extensively studied for its efficacy and safety in treating type 2 diabetes mellitus. Clinical trials have demonstrated its ability to lower blood glucose levels, reduce body weight, and improve glycemic control .
Industry: In the pharmaceutical industry, Luseogliflozin (hydrate) is used in the development and production of antidiabetic medications. Its unique mechanism of action makes it a valuable component in combination therapies for diabetes management .
Mechanism of Action
Luseogliflozin (hydrate) exerts its effects by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the renal proximal tubules. This inhibition prevents the reabsorption of glucose from the renal filtrate, leading to increased urinary glucose excretion and reduced plasma glucose levels. The molecular targets of Luseogliflozin (hydrate) include the SGLT2 proteins, which are responsible for glucose reabsorption in the kidneys .
Comparison with Similar Compounds
Luseogliflozin (hydrate) is part of a class of compounds known as SGLT2 inhibitors. Similar compounds include Dapagliflozin, Empagliflozin, and Canagliflozin.
Comparison:
Dapagliflozin: Similar to Luseogliflozin (hydrate), Dapagliflozin inhibits SGLT2 but has a different chemical structure and pharmacokinetic profile.
Empagliflozin: Empagliflozin also targets SGLT2 and is known for its cardiovascular benefits in addition to glucose-lowering effects.
Canagliflozin: Canagliflozin has a broader inhibitory effect on both SGLT1 and SGLT2, making it unique among SGLT2 inhibitors
Uniqueness: Luseogliflozin (hydrate) is unique due to its high selectivity for SGLT2 and its favorable safety profile. It has shown significant efficacy in lowering blood glucose levels and improving metabolic parameters in patients with type 2 diabetes .
Properties
Molecular Formula |
C23H32O7S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C23H30O6S.H2O/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23;/h5-9,11,19-27H,4,10,12H2,1-3H3;1H2/t19-,20-,21+,22-,23?;/m1./s1 |
InChI Key |
WKBFUVDLGJDBDP-UVFUZWBFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O.O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


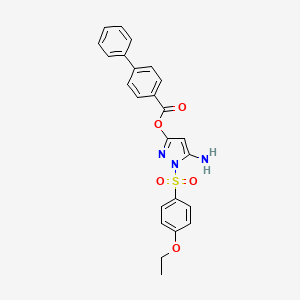
![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
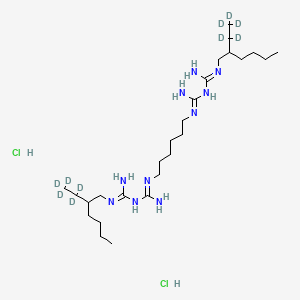
![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
